molecular formula C8H6ClNO5 B13535258 2-(5-Chloro-2-nitrophenoxy)acetic acid

2-(5-Chloro-2-nitrophenoxy)acetic acid

Cat. No.: B13535258
M. Wt: 231.59 g/mol
InChI Key: DPNPSSDUMLUJQP-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C8H6ClNO5 It is characterized by the presence of a chloro and nitro group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenoxy)acetic acid typically involves the reaction of 5-chloro-2-nitrophenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-nitrophenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxyacetic acid moiety can mimic natural substrates, allowing the compound to inhibit or modulate enzyme activities. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-aminophenoxy)acetic acid
  • 2-(5-Chloro-2-nitrophenoxy)propionic acid
  • 2-(5-Chloro-2-nitrophenoxy)butyric acid

Uniqueness

2-(5-Chloro-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups on the phenoxyacetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The nitro group can undergo reduction to form reactive intermediates, while the chloro group can participate in nucleophilic substitution reactions, making this compound versatile for various applications .

Properties

Molecular Formula

C8H6ClNO5

Molecular Weight

231.59 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C8H6ClNO5/c9-5-1-2-6(10(13)14)7(3-5)15-4-8(11)12/h1-3H,4H2,(H,11,12)

InChI Key

DPNPSSDUMLUJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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